Carbinoxamine

Übersicht

Beschreibung

Carbinoxamine is an antihistamine and anticholinergic agent primarily used to treat allergic reactions. It is effective in managing symptoms such as sneezing, runny nose, itching, watery eyes, hives, and skin rash . This compound is a histamine H1 receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbinoxamine can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 2-pyridylmethanol to form an intermediate, which is then reacted with dimethylamine to produce this compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbinoxamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Carbinoxamin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Katalysatoren wie Eisen oder Aluminiumchlorid werden verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Carbinoxamin-Derivate, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses

Carbinoxamine is indicated for several conditions:

- Allergic Rhinitis : Effective in treating seasonal and perennial allergic rhinitis.

- Vasomotor Rhinitis : Alleviates symptoms associated with this condition.

- Allergic Conjunctivitis : Provides relief from eye-related allergic reactions.

- Skin Reactions : Used for uncomplicated allergic skin manifestations such as urticaria and angioedema.

- Motion Sickness : Exhibits antiemetic properties, making it useful for nausea and vomiting associated with motion sickness.

- Extrapyramidal Symptoms : Has been employed to manage drug-induced extrapyramidal symptoms and mild cases of Parkinson's disease .

Antiviral Potential

Recent studies have identified this compound's potential as an antiviral agent. Research indicates that this compound maleate can inhibit influenza virus infections by blocking viral entry into host cells. In a screening of FDA-approved drugs, this compound demonstrated significant antiviral activity against multiple strains of influenza A and one strain of influenza B, with half-maximal inhibitory concentrations indicating potent effects .

Key Findings:

- Inhibition of Viral Entry : Mechanistic studies suggest that this compound interferes with the endocytosis process necessary for viral entry into cells .

- Animal Studies : In vivo experiments showed that mice treated with this compound were fully protected against lethal doses of influenza virus .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound has been associated with serious adverse effects, particularly in pediatric populations. A review by the FDA highlighted several cases of pediatric deaths linked to its use, particularly in children under two years old. These incidents prompted warnings against its use in young children due to risks of severe respiratory depression and other complications .

Adverse Effects Summary:

- Sedation

- Anticholinergic effects (dry mouth, urinary retention)

- Serious skin reactions (e.g., toxic epidermal necrolysis) reported in some cases .

Case Study 1: Pediatric Use

A review highlighted 15 pediatric death cases associated with this compound use, primarily involving combination products. The findings underscored the need for caution when prescribing this medication to young children .

Case Study 2: Antiviral Efficacy

In a controlled study involving mice infected with influenza A virus, treatment with this compound resulted in significant survival rates compared to untreated controls. This suggests a promising avenue for repurposing this compound as an antiviral agent against influenza .

Wirkmechanismus

Carbinoxamine exerts its effects by blocking histamine H1 receptors, preventing histamine from binding to these receptors and causing allergic symptoms. This action reduces the symptoms of allergies such as itching, swelling, and vasodilation. Additionally, this compound has anticholinergic properties, which help reduce nasal and bronchial secretions .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another first-generation antihistamine with similar uses but different side effect profiles.

Chlorpheniramine: Similar in action but often considered less sedating than carbinoxamine.

Clemastine: Another H1 antagonist with a longer duration of action.

Uniqueness: this compound is unique in its combination of antihistamine and anticholinergic properties, making it particularly effective for treating a broad range of allergic symptoms. Its specific chemical structure allows for a balance between efficacy and side effects, which can be advantageous in clinical settings .

Biologische Aktivität

Carbinoxamine is a first-generation antihistamine primarily used for its antiallergic properties. It exhibits a range of biological activities, including antihistaminic, anticholinergic, and potential antiviral effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and safety profile, supported by data tables and case studies.

This compound functions as a competitive antagonist at histamine H1 receptors, which are involved in various physiological responses to histamine. By binding to these receptors, this compound inhibits the actions of histamine in tissues such as the gastrointestinal tract, bronchial muscle, and blood vessels . Its anticholinergic properties contribute to additional therapeutic effects, including antiemetic actions and sedation .

Key Mechanisms:

- H1 Receptor Antagonism : Reduces allergic symptoms by blocking histamine's effects.

- Anticholinergic Activity : Provides additional therapeutic benefits, such as reducing nausea and motion sickness.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Half-life | 10 to 20 hours |

| Peak Plasma Concentration (Cmax) | 28.7 ng/mL (after 16 mg dose) |

| Steady-State Cmax | 72.9 ng/mL (after multiple doses) |

| Minimum Plasma Concentration | 51.8 ng/mL |

This compound is absorbed effectively from the gastrointestinal tract and exhibits a prolonged half-life, making it suitable for once or twice-daily dosing .

Clinical Applications

This compound is indicated for various allergic conditions and has been used in treating:

- Seasonal and perennial allergic rhinitis

- Vasomotor rhinitis

- Allergic conjunctivitis

- Drug-induced extrapyramidal symptoms

- Mild cases of Parkinson's disease .

Additionally, recent studies suggest that this compound may possess antiviral properties against influenza viruses. It has demonstrated significant inhibitory effects on viral entry into host cells with IC50 values indicating potent activity against various strains of influenza A and B viruses .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects. Its anticholinergic properties can lead to sedation and cognitive impairment, particularly in sensitive populations such as children and the elderly. Notably, the FDA has issued warnings regarding its use in children under the age of four due to serious safety concerns .

Reported Adverse Effects:

- Sedation

- Anticholinergic effects (dry mouth, urinary retention)

- Serious skin reactions (e.g., Stevens-Johnson syndrome)

- Respiratory depression in pediatric populations .

Case Studies

Several case studies highlight the clinical implications of this compound use:

- Pediatric Fatalities : A review identified multiple pediatric deaths associated with this compound-containing products. In one instance, a three-month-old infant experienced lethargy after administration leading to fatal respiratory depression .

- Toxic Epidermal Necrolysis : A ten-year-old female developed toxic epidermal necrolysis linked to this compound use while being treated for fever and tonsillitis .

- Antiviral Efficacy : In preclinical studies, this compound showed promising results against influenza virus infections in mice models when administered at therapeutic doses .

Eigenschaften

IUPAC Name |

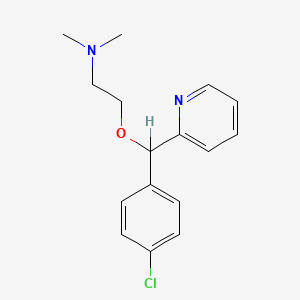

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSXZCBGQGRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3505-38-2 (maleate) | |

| Record name | Carbinoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022737 | |

| Record name | Carbinoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.28e-01 g/L | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Carbinoxamine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Carbinoxamine's anticholinergic action appears to be due to a central antimuscarinic effect, which also may be responsible for its antiemetic effects, although the exact mechanism is unknown. | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

486-16-8 | |

| Record name | (±)-Carbinoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbinoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982A7M02H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Carbinoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbinoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.